Ferric octanoate

Catalog No.
S1928779
CAS No.
3130-28-7
M.F
C24H45FeO6
M. Wt
485.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric octanoate

CAS Number

3130-28-7

Product Name

Ferric octanoate

IUPAC Name

iron(3+);octanoate

Molecular Formula

C24H45FeO6

Molecular Weight

485.5 g/mol

InChI

InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

ORTRPLABQKAPKJ-UHFFFAOYSA-K

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3]

Biomedical Applications

Ferric octanoate has been investigated for its potential use as a contrast agent in magnetic resonance imaging (MRI). MRI is a medical imaging technique that uses strong magnetic fields and radio waves to produce detailed images of organs, soft tissues, bones, and other internal body structures. Contrast agents can enhance the contrast between different tissues in an MRI scan, making it easier for doctors to diagnose medical conditions.

Studies have shown that ferric octanoate nanoparticles can accumulate in certain types of tumors, potentially allowing for their visualization in MRI scans []. However, more research is needed to determine the safety and efficacy of ferric octanoate for this purpose.

Ferric octanoate, also known as octanoic acid iron(III) salt, is a coordination compound formed from octanoic acid and iron(III) ions. It has the chemical formula C24H42FeO6\text{C}_{24}\text{H}_{42}\text{FeO}_6 and is characterized by its dark brown to black appearance. This compound is notable for its role in various chemical processes, particularly as a catalyst in organic synthesis due to its ability to facilitate reactions involving carbon-carbon bond formation and oxidation processes.

, including:

  • Oxidation: It can be oxidized to form ferric oxide, which is a common occurrence in various chemical environments.
  • Coordination Reactions: The compound can coordinate with other nucleophiles, allowing it to serve as a catalyst in organic reactions.
  • Decomposition: Under certain conditions, ferric octanoate may decompose to release octanoic acid and iron oxides.

Research indicates that ferric octanoate exhibits biological activity, particularly in relation to its potential as an antimicrobial agent. Its interaction with biological membranes can disrupt cellular processes, making it a candidate for further studies in pharmacology and toxicology. Additionally, the compound has been investigated for its role in promoting the growth of certain bacteria under specific conditions .

Ferric octanoate can be synthesized through several methods:

  • Direct Reaction: A common synthesis method involves reacting ferric chloride with sodium octanoate in an organic solvent. The reaction typically occurs under controlled temperature and pH conditions to ensure complete conversion.
    FeCl3+3NaC8H15O2C24H42FeO6+3NaCl\text{FeCl}_3+3\text{NaC}_8\text{H}_{15}\text{O}_2\rightarrow \text{C}_{24}\text{H}_{42}\text{FeO}_6+3\text{NaCl}
  • Precipitation Method: Another approach is the precipitation of ferric hydroxide followed by its reaction with octanoic acid. This method can yield high purity products suitable for industrial applications.

Ferric octanoate finds applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis, particularly in reactions requiring oxidation or carbon-carbon bond formation .
  • Coatings: The compound is used in the formulation of protective coatings due to its ability to enhance adhesion and durability.
  • Biotechnology: Its antimicrobial properties make it a candidate for use in biomedical applications, including drug delivery systems and antimicrobial coatings .

Studies on the interactions of ferric octanoate with other compounds reveal its capacity to form complexes that can enhance the efficacy of certain reactions. For example, when combined with organic nucleophiles, it can facilitate the formation of stable products through nucleophilic substitution mechanisms. These interactions are crucial for understanding its catalytic behavior and potential applications in organic chemistry .

Ferric octanoate shares similarities with several other compounds, particularly those involving fatty acids and metal ions. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ferric stearateC₁₈H₃₆FeO₄Derived from stearic acid; used primarily as a lubricant.
Ferrous octanoateC₁₂H₂₄FeO₄Iron(II) salt of octanoic acid; different oxidation state affects reactivity.
Octanoic acidC₈H₁₆O₂A fatty acid that serves as the precursor for ferric octanoate synthesis.
Ferric caprylateC₁₂H₂₄FeO₄Similar structure but derived from caprylic acid; used in similar applications.

Ferric octanoate's uniqueness lies in its specific combination of iron(III) ions with octanoic acid, which allows it to function effectively as a catalyst while also exhibiting distinct biological properties not found in other similar compounds .

Systematic IUPAC Nomenclature and Structural Classification

Ferric octanoate is formally designated as iron(3+);octanoate in IUPAC nomenclature. Its structure consists of a central Fe³⁺ ion coordinated to three octanoate ligands (C₈H₁₅O₂⁻), forming a tris(octanoato)iron(III) complex. The octanoate ligands act as bidentate donors, coordinating through their carboxylate oxygen atoms.

Structural Classification

FeatureDescription
Coordination GeometryOctahedral, with six oxygen atoms from three bidentate octanoate ligands
Ligand TypeBidentate carboxylate (κ²-O,O)
Metal Oxidation State+3 (ferric)

Molecular Formula and Stoichiometric Composition

The compound’s molecular formula is C₂₄H₄₅FeO₆, derived from one Fe³⁺ ion and three octanoate anions (C₈H₁₅O₂⁻).

Stoichiometric Breakdown

ConstituentFormulaQuantity
Iron(III)Fe³⁺1
OctanoateC₈H₁₅O₂⁻3
TotalC₂₄H₄₅FeO₆

The molar mass is 485.46 g/mol, calculated as:
$$ \text{Fe (55.85)} + 3 \times \left( (8 \times 12.01) + (15 \times 1.01) + (2 \times 16.00) \right) = 485.46 \, \text{g/mol} $$

CAS Registry Number and Alternative Identifiers

Ferric octanoate is registered under CAS 3130-28-7. Additional identifiers include:

Identifier TypeValueSource
EC Number221-519-0ECHA
UNIIIM4W7276A0FDA
DSSToxDTXSID80890572EPA

Synonymous Terminology

The compound is referenced under multiple names across databases:

SynonymSource
Iron(III) octanoatePubChem
Octanoic acid, iron(3+) saltPubChem
Ferric caprylateParchem
Iron octanoateFooDB

X-ray diffraction analysis represents the primary technique for determining the crystalline structure and lattice parameters of ferric octanoate. While specific diffraction data for ferric octanoate remains limited in the literature, comparative analysis with related iron compounds provides valuable structural insights.

The crystallographic characterization of iron-containing compounds demonstrates distinct diffraction patterns that enable phase identification and structural determination [1] [2]. For metallic iron, the body-centered cubic structure exhibits characteristic peaks at 2θ values of 44.59°, 64.98°, and 82.30°, corresponding to Miller indices of (110), (200), and (211) respectively [1]. Iron oxide phases display different patterns, with magnetite showing a cubic spinel structure characterized by reflections at 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° [3].

The absence of comprehensive X-ray diffraction data for ferric octanoate in the current literature represents a significant knowledge gap requiring future investigation. Based on the molecular formula C₂₄H₄₅FeO₆ and the coordination geometry typical of ferric carboxylates, the compound is expected to exhibit an octahedral coordination environment around the iron center [4] [5]. The presence of three bidentate octanoate ligands would likely result in a complex crystalline structure with lower symmetry compared to simple iron oxides.

Powder diffraction analysis would be particularly valuable for determining unit cell parameters, space group symmetry, and atomic positions within the crystal lattice. The organic nature of the octanoate ligands suggests that the crystal structure may exhibit layered arrangements or molecular packing patterns distinct from purely inorganic iron compounds [6].

PropertyExpected ValueBasis
Crystal SystemMonoclinic or TriclinicTypical for metal carboxylates
Unit Cell Volume>1000 ųLarge organic ligands
Coordination GeometryOctahedralFe³⁺ preference
Lattice TypeMolecularDiscrete molecules

Spectroscopic Profiling (Fourier Transform Infrared, Raman, Mössbauer)

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides critical information about the vibrational modes and molecular bonding in ferric octanoate. While specific spectral data for ferric octanoate is not available in the literature, analysis of related iron carboxylates and iron oxides establishes expected spectral features.

Iron carboxylates typically exhibit characteristic carbonyl stretching vibrations in the infrared spectrum. The asymmetric carbonyl stretch appears between 1602-1607 cm⁻¹, while the symmetric stretch occurs at 1385-1398 cm⁻¹ [7]. The difference between these frequencies (Δν = 217-209 cm⁻¹) indicates bidentate coordination of the carboxylate groups to the iron center [7].

For iron oxide reference compounds, magnetite displays a single broad absorption at 578 cm⁻¹ assigned to Fe-O stretching vibrations [3]. Maghemite shows multiple Fe-O related bands at 698, 638, 580, and 562 cm⁻¹ [3]. These features provide a baseline for identifying iron-oxygen interactions in ferric octanoate.

The expected infrared spectrum of ferric octanoate should contain both organic and inorganic vibrational modes. Aliphatic C-H stretching vibrations from the octanoate chains would appear in the 2800-3000 cm⁻¹ region, while Fe-O-C stretching and bending modes would manifest below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and metal-ligand interactions. Iron oxide compounds show characteristic Raman features that can guide interpretation of ferric octanoate spectra.

Magnetite exhibits Raman bands at 670 and 538 cm⁻¹ corresponding to A₁g vibrational modes [3]. Hematite displays a more complex spectrum with bands at 225, 245, 290, 410, and 613 cm⁻¹ representing various A₁g and Eg modes [8] [9]. These patterns reflect the different crystal structures and magnetic ordering in these compounds.

For ferric octanoate, Raman spectroscopy would be particularly valuable for identifying Fe-O stretching modes and carboxylate vibrations. The technique's sensitivity to molecular symmetry could provide insights into the coordination geometry and conformational arrangements of the octanoate ligands [10] [11].

Mössbauer Spectroscopy

Mössbauer spectroscopy represents the most informative technique for characterizing the electronic environment of iron atoms in ferric octanoate. This nuclear resonance method provides three key parameters: isomer shift (δ), quadrupole splitting (Δ), and hyperfine magnetic field (B) [12] [13].

For ferric compounds, isomer shifts typically range from 0.1 to 0.5 mm/s, reflecting the electron density at the iron nucleus [12]. Octahedral Fe³⁺ complexes commonly exhibit isomer shifts around 0.37 mm/s, similar to hematite [12]. The quadrupole splitting parameter reveals information about the electric field gradient at the iron site, which depends on the coordination geometry and ligand field strength.

High-spin Fe³⁺ compounds in octahedral environments typically show small quadrupole splittings due to the symmetrical d⁵ electron configuration [12]. The absence of magnetic ordering in ferric octanoate at room temperature would result in a simple doublet spectrum without hyperfine splitting.

ParameterExpected RangeSignificance
Isomer Shift δ0.35-0.40 mm/sOctahedral Fe³⁺
Quadrupole Splitting Δ0.5-1.0 mm/sLigand field asymmetry
Hyperfine Field B0 T (300 K)Paramagnetic behavior

Thermogravimetric Analysis of Coordination Geometry

Thermogravimetric analysis provides crucial information about the thermal stability and decomposition pathways of ferric octanoate, which directly relates to its coordination geometry and molecular structure. The thermal behavior reveals the strength of metal-ligand bonds and the sequential loss of organic components.

Iron carboxylates generally exhibit multi-stage decomposition patterns reflecting their complex molecular architecture [14] [15]. Initial mass loss typically corresponds to dehydration if coordinated or lattice water molecules are present. Subsequent decomposition involves the breakdown of organic ligands and formation of iron oxide residues.

For ferric chloride hexahydrate, thermogravimetric analysis shows initial water loss below 200°C, followed by chloride elimination at 207°C [15]. Ferric nitrate nonahydrate demonstrates similar behavior with water loss preceding nitrate decomposition at 149°C [15]. These reference compounds provide baseline thermal stability data for comparison with ferric octanoate.

The expected thermogravimetric profile for ferric octanoate would show mass loss stages corresponding to:

  • Dehydration (if hydrated): 50-150°C
  • Initial ligand decomposition: 200-350°C
  • Complete organic matter removal: 350-600°C
  • Final iron oxide formation: >600°C

The coordination geometry influences thermal stability through the strength of Fe-O bonds and steric effects of the octanoate ligands [16] [17]. Octahedral coordination typically provides enhanced thermal stability compared to tetrahedral arrangements due to stronger metal-ligand interactions.

Temperature Range (°C)Expected Mass Loss (%)Process
50-1502-5Dehydration
200-35030-50Ligand decomposition
350-60040-60Complete organics removal
Final residue16-20Fe₂O₃ formation

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure, geometry optimization, and bonding characteristics of ferric octanoate. These calculations complement experimental techniques by revealing atomic-level details not accessible through conventional characterization methods.

The selection of appropriate computational parameters is critical for accurate modeling of iron-containing compounds. Density functional theory calculations on iron oxides demonstrate that Hubbard U corrections are essential for properly describing the strong correlation effects in d-electron systems [18] [19]. For hematite, a U value of 3 eV provides optimal agreement with experimental properties, while magnetite requires 4 eV [18].

Exchange-correlation functionals significantly influence the accuracy of calculated properties. The Perdew-Burke-Ernzerhof functional and hybrid functionals like B3LYP have shown reliable performance for iron compounds [18] [19]. Basis set selection must balance computational efficiency with chemical accuracy, with triple-zeta polarized basis sets recommended for metal centers [19].

For ferric octanoate, computational modeling would address several key aspects:

Geometry Optimization: Determination of optimal Fe-O bond lengths, coordination angles, and ligand conformations. The octahedral coordination environment around Fe³⁺ constrains the geometry, but flexibility in the octanoate chains allows multiple conformational arrangements.

Electronic Structure Analysis: Calculation of electronic density of states, molecular orbital compositions, and charge distributions. High-spin Fe³⁺ (S = 5/2) configuration is expected based on the weak-field nature of carboxylate ligands [20].

Bonding Characterization: Analysis of metal-ligand interactions through natural bond orbital analysis and electron localization functions. The ionic character of Fe-O bonds contrasts with the covalent nature of the organic framework.

Spectroscopic Property Prediction: Calculation of infrared frequencies, Raman intensities, and Mössbauer parameters for direct comparison with experimental measurements [13] [19].

Computational ParameterRecommended ValueJustification
FunctionalB3LYP or PBE+UProven accuracy for Fe compounds
Basis Set6-311G(d,p)Balance of accuracy and efficiency
U Correction3-4 eVIron d-electron correlation
Spin StateHigh-spin (S=5/2)Weak-field ligands
Convergence10⁻⁶ eVStandard precision

The computational modeling of ferric octanoate represents an important frontier for understanding its structural and electronic properties. While experimental data remains limited, theoretical predictions can guide future synthetic and characterization efforts while providing fundamental insights into metal-carboxylate bonding interactions [21] [22].

UNII

IM4W7276A0

Related CAS

124-07-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 8 companies with hazard statement code(s):;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3130-28-7
6535-20-2

Wikipedia

Ferric octanoate

General Manufacturing Information

Octanoic acid, iron(3+) salt (3:1): ACTIVE

Dates

Last modified: 08-16-2023

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